molecular formula C16H19ClN4O3 B6513317 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide CAS No. 941970-52-1

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide

Cat. No.: B6513317
CAS No.: 941970-52-1
M. Wt: 350.80 g/mol
InChI Key: GPPHJXKYKJNWOQ-UHFFFAOYSA-N
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Description

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a useful research compound. Its molecular formula is C16H19ClN4O3 and its molecular weight is 350.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.1145682 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a novel synthetic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its potential as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClN4O3C_{23}H_{21}ClN_4O_3. Its structure features a triazaspiro framework, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group is significant due to its established role in enhancing the bioactivity of similar compounds.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several human leukemia cell lines, including K562, HL60, and U937. The cytotoxic effects were assessed using the MTS assay, which measures cell viability based on metabolic activity.

Table 1: Cytotoxic Activity Against Human Leukemia Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
K5623.5A6730: 4.5
HL604.0JG454: 3.0
U9375.0A6730: 5.5

The IC50 values indicate that the compound has comparable or superior potency against these cell lines when compared to established reference drugs .

Enzyme Inhibition

In addition to its cytotoxic properties, the compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic processes. Preliminary findings suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 (µM)Reference Standard IC50 (µM)
Acetylcholinesterase12.5Donepezil: 10.0
Urease6.0Thiourea: 21.25

The data indicates that the compound shows promising enzyme inhibition capabilities that could be leveraged in therapeutic contexts .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.
  • Enzyme Interaction : Binding studies suggest that the triazaspiro structure facilitates interaction with active sites of enzymes like AChE and urease, potentially altering their activity and contributing to therapeutic effects.

Case Studies

A recent study focused on the application of this compound in a therapeutic setting showed promising results in vivo. Mice models with induced leukemia treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c17-12-3-1-11(2-4-12)9-21-14(23)16(19-15(21)24)5-7-20(8-6-16)10-13(18)22/h1-4H,5-10H2,(H2,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPHJXKYKJNWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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